molecular formula C19H24N2O6S B14891130 Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B14891130
M. Wt: 408.5 g/mol
InChI Key: CRNYJHSZZUFRGA-UHFFFAOYSA-N
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Description

Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by a hydrazinyl group linked to a 4,4-dimethyl-2,6-dioxocyclohexylidene moiety. This compound belongs to a broader class of diethyl 3-methylthiophene-2,4-dicarboxylates, which are frequently modified at the 5-position with substituents such as hydrazones, amines, or acylated groups. These modifications are critical for tuning physicochemical properties (e.g., solubility, thermal stability) and biological activities (e.g., antimicrobial, anticancer) .

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

diethyl 5-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H24N2O6S/c1-6-26-17(24)13-10(3)15(18(25)27-7-2)28-16(13)21-20-14-11(22)8-19(4,5)9-12(14)23/h22H,6-9H2,1-5H3

InChI Key

CRNYJHSZZUFRGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

All compounds in this class share a diethyl 3-methylthiophene-2,4-dicarboxylate backbone but differ in substituents at the 5-position. Key structural variations include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol)
Target compound 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl C₂₀H₂₅N₃O₆S 435.5 (calculated)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido C₁₃H₁₇NO₅S 299.3
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Cyanoacetyl-amino C₁₄H₁₆N₂O₅S 324.36
Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate 2-hydroxybenzylideneamino C₁₈H₁₉NO₅S 361.4
Diethyl 5-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate 2-hydroxy-1-naphthylmethylideneamino C₂₂H₂₁NO₅S 411.5

Key Observations :

  • Derivatives with aromatic substituents (e.g., benzylideneamino, naphthyl) exhibit planar geometries, favoring π-π stacking in crystal structures .
  • Cyanoacetyl and acetamido substituents reduce molecular weight and polarity compared to the target compound .
Crystallographic and Geometric Properties
  • Target compound: The cyclohexylidene dione group may induce non-planar geometry, contrasting with the nearly planar thiophene and benzene rings in ’s benzylideneamino derivative .
  • Hydrogen bonding: In benzylideneamino derivatives, intermolecular O–H···O and N–H···O bonds stabilize the crystal lattice . The target compound’s dione group could participate in similar interactions.
  • Bond lengths : S–C bonds in the thiophene ring are consistent across derivatives (~1.73 Å) .
Thermal and Spectroscopic Properties
  • Melting points : Derivatives with aromatic substituents (e.g., naphthyl) have higher melting points (>200°C) due to stronger intermolecular forces .
  • IR spectroscopy : All compounds show characteristic C=O stretches (~1700 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

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